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molecular formula C12H10N2O3 B8276120 Methyl 4-(6-oxo-1,6-dihydropyrimidin-5-yl)benzoate

Methyl 4-(6-oxo-1,6-dihydropyrimidin-5-yl)benzoate

Cat. No. B8276120
M. Wt: 230.22 g/mol
InChI Key: BCZSJBOGNRCXEV-UHFFFAOYSA-N
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Patent
US08022208B2

Procedure details

Methyl 4-[1-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzoate (205 mg) was dissolved in trifluoroacetic acid (5 mL), followed by stirring at 70° C. for 15 hours. The reaction mixture was evaporated under reduced pressure, followed by two times azeotropy with toluene. Water was added to the resulting residue, followed by three times extraction with chloroform. The organic layer was dried over anhydrous sodium sulfate, then the solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (methanol/chloroform=2% to 5%) to obtain methyl 4-(6-oxo-1,6-dihydropyrimidin-5-yl)benzoate (86 mg) as a white solid.
Name
Methyl 4-[1-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzoate
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]2[C:13](=[O:14])[C:12]([C:15]3[CH:24]=[CH:23][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:17][CH:16]=3)=[CH:11][N:10]=[CH:9]2)=CC=1>FC(F)(F)C(O)=O>[O:14]=[C:13]1[NH:8][CH:9]=[N:10][CH:11]=[C:12]1[C:15]1[CH:16]=[CH:17][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:23][CH:24]=1

Inputs

Step One
Name
Methyl 4-[1-(4-methoxybenzyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzoate
Quantity
205 mg
Type
reactant
Smiles
COC1=CC=C(CN2C=NC=C(C2=O)C2=CC=C(C(=O)OC)C=C2)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
by stirring at 70° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
followed by three times extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (methanol/chloroform=2% to 5%)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
O=C1C(=CN=CN1)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 86 mg
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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